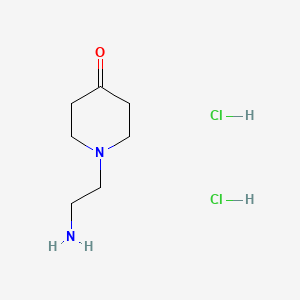

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride is an organic compound with the molecular formula C7H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)piperidin-4-one;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions using high-purity starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding piperidinones.

Reduction: Reduction reactions can convert it into piperidinol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Piperidinones

Reduction: Piperidinol derivatives

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

1-(2-Aminoethyl)piperidin-4-one dihydrochloride is a chemical compound with a piperidine ring and an aminoethyl side chain, commonly used as a hydrochloride salt to increase water solubility for applications in research and industry. With a molecular formula of C7H16Cl2N2O and a molecular weight of approximately 215.12 g/mol, it is a versatile building block in organic synthesis .

Pharmaceutical Development

- Potential Therapeutic Agent Research indicates that 1-(2-Aminoethyl)piperidin-4-one hydrochloride may have significant biological activity, particularly as a modulator of trace amine-associated receptor 1 (TAAR1). It activates this receptor with an effective concentration (EC50) of approximately 0.507 μM, suggesting its potential as a therapeutic agent for conditions like schizophrenia .

- Neuropharmacological Effects Compounds derived from this structure have been explored for their neuropharmacological effects, indicating they may influence neurotransmitter systems involved in mood regulation and cognition.

- Structure-Activity Relationships (SAR) Interaction studies have focused on its binding affinity and efficacy at TAAR1, showing that modifications to the piperidine core or side chains can significantly alter its pharmacological profile. This highlights the importance of SAR in drug design.

- Multi-Target Drugs Investigations into its interactions with other receptors may provide insights into polypharmacology and the development of multi-target drugs.

Chemical Synthesis

The synthesis of 1-(2-Aminoethyl)piperidin-4-one hydrochloride can be achieved through various methods, making it a versatile building block in organic synthesis. It is used as a precursor for further synthetic modifications.

NLRP3 Inflammasome Inhibitors

1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one derivatives have been explored as NLRP3 inflammasome inhibitors . Combining the structure of INF39 with the 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one moiety can prevent pyroptosis and IL-1β release .

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with 1-(2-Aminoethyl)piperidin-4-one hydrochloride:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(2-Aminoethyl)piperidine | Similar piperidine core | Primarily studied for central nervous system effects |

| 1-(3-Aminopropyl)piperidin-4-one | Longer alkyl chain | Different receptor interaction profile |

| N-Methyl-1-(2-aminoethyl)piperidin-4-one | Methyl substitution on nitrogen | Potentially altered pharmacokinetics |

| 1-(2-Aminobutyl)piperidin-4-one | Extended alkyl chain | May exhibit different biological activities |

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)piperidin-4-one;dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an agonist for trace amine-associated receptors, modulating their activity and influencing various biochemical pathways . The compound’s structure allows it to bind to specific sites on these targets, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Aminoethyl)-4-piperidinol

- 1-(3-Aminopropyl)pyrrolidine

- 1-(3-Aminopropyl)piperidin-4-ol

- 2-(4-Methyl-piperazin-1-yl)-ethylamine

Uniqueness

1-(2-Aminoethyl)piperidin-4-one;dihydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly valuable in synthetic chemistry and pharmaceutical research .

Biological Activity

1-(2-Aminoethyl)piperidin-4-one; dihydrochloride is a compound with significant potential in various biological applications, particularly in drug development and therapeutic interventions. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Name : 1-(2-Aminoethyl)piperidin-4-one; dihydrochloride

- Molecular Formula : C₇H₁₄Cl₂N₂O

- Molecular Weight : 195.11 g/mol

The compound features a piperidine ring substituted with an aminoethyl group and a carbonyl group, which contributes to its biological activity.

The biological activity of 1-(2-Aminoethyl)piperidin-4-one; dihydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. This inhibition can enhance acetylcholine levels in the synaptic cleft, potentially improving cognitive function .

- Anticancer Activity : Studies indicate that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(2-Aminoethyl)piperidin-4-one have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells, suggesting its potential as an anticancer agent .

Biological Activity Overview

Case Studies and Research Findings

- Alzheimer's Disease Research :

-

Cancer Therapeutics :

- Research involving various piperidine derivatives showed that modifications could lead to compounds with significant anticancer properties. For example, one derivative exhibited IC₅₀ values lower than those of established chemotherapeutics, indicating its potential as a lead compound for further development .

- Neuroprotective Effects :

Properties

Molecular Formula |

C7H16Cl2N2O |

|---|---|

Molecular Weight |

215.12 g/mol |

IUPAC Name |

1-(2-aminoethyl)piperidin-4-one;dihydrochloride |

InChI |

InChI=1S/C7H14N2O.2ClH/c8-3-6-9-4-1-7(10)2-5-9;;/h1-6,8H2;2*1H |

InChI Key |

XUWKNFWFLHTIJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1=O)CCN.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.